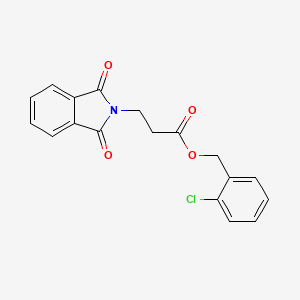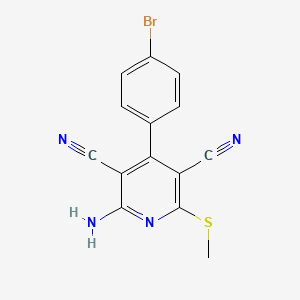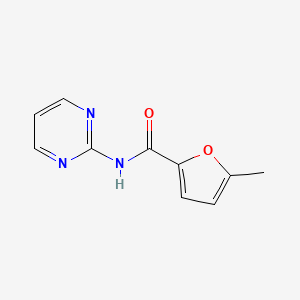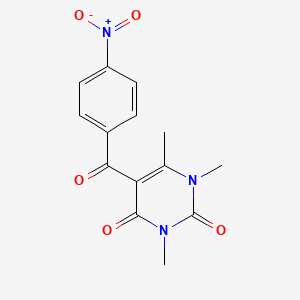
2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
“2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of nitrobenzyl compounds. These compounds have found numerous applications as photoremovable protecting groups . The photoreactions of these compounds are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .
Synthesis Analysis
The synthesis of nitrobenzyl compounds involves various steps. For instance, the irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde with quantum yields of about 60% . The primary aci-nitro photoproducts react by two competing paths . The balance between the two depends on the reaction medium .Chemical Reactions Analysis
The primary aci-nitro photoproducts of nitrobenzyl compounds react by two competing paths . One path involves the formation of hydrated nitroso compounds by proton transfer, which prevails in aprotic solvents and in aqueous acid and base . The other path involves the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates .Applications De Recherche Scientifique
Synthesis and Evaluation as Transporter Ligands : Zhu, Furr, and Buolamwini (2003) synthesized novel regioisomers of conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), which include variations of the 2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline structure. These compounds were evaluated as es transporter ligands using flow cytometry, with significant variation observed in their binding capacities (Zhengxiang Zhu, J. Furr, & J. Buolamwini, 2003).
Metabolism Study : Wang, Song, Hang, and Zhang (2007) investigated the metabolism of a related compound, 1-(1-(6-methoxyl-2-naphthyl)ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. This study provided insights into the metabolic pathways and the formation of both phase I and phase II metabolites in different biological samples (Lei-na Wang, Min Song, T. Hang, & Zheng-xing Zhang, 2007).
Metal-Free Synthesis of Quinazolinones and Quinazolinethiones : Ly, Nguyen, Tran, Nguyen, Nguyen, Pham, Le, Nguyen, and Phan (2021) developed a metal-free method for synthesizing quinazolinones from 2-nitrobenzyl alcohols and tetrahydroisoquinolines. This method is notable for its tolerance of various functionalities and the synthesis of quinazolinethiones under similar conditions (Duc Ly, Thao T. Nguyen, C. Tran, et al., 2021).
Synthesis of Tetrahydroquinoline Derivatives : Bunce, Nago, and Sonobe (2007) reported on the synthesis of 2-(2-nitrobenzyl)-substituted β-keto ester derivatives under catalytic hydrogenation conditions. The study explored the influence of catalyst and pressure on the product outcome, contributing to the understanding of the synthesis of tetrahydroquinoline derivatives (R. Bunce, T. Nago, & Nathan Sonobe, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study and application of nitrobenzyl compounds could involve further investigation of their photoreactions and potential applications as photoremovable protecting groups . Additionally, the development of safer and more efficient synthesis methods could also be a focus of future research.
Propriétés
IUPAC Name |
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUMHGEWZSQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264459 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)

![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)

![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)



![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
